molecular formula C24H21N3O4 B13440681 Deferasirox Isopropyl ester

Deferasirox Isopropyl ester

Katalognummer: B13440681
Molekulargewicht: 415.4 g/mol
InChI-Schlüssel: VMMWFVQHXQVDKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-1-methylethyl ester benzoic acid is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. The compound also features two hydroxyphenyl groups and a benzoic acid ester, contributing to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-1-methylethyl ester benzoic acid typically involves multiple steps. One common method includes the reaction of 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole with benzoic acid derivatives under specific conditions. The reaction often requires the use of solvents such as dimethylformamide and catalysts to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-1-methylethyl ester benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyphenyl groups results in quinones, while reduction of the triazole ring yields reduced triazole derivatives. Substitution reactions can produce various ester derivatives depending on the nucleophile used .

Wirkmechanismus

The mechanism of action of 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-1-methylethyl ester benzoic acid involves its interaction with molecular targets and pathways. The triazole ring and hydroxyphenyl groups enable the compound to form hydrogen bonds and coordinate with metal ions. This property is particularly important in its role as an iron chelator, where it binds to iron ions and facilitates their excretion from the body .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-1-methylethyl ester benzoic acid is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in drug development and material science .

Eigenschaften

Molekularformel

C24H21N3O4

Molekulargewicht

415.4 g/mol

IUPAC-Name

propan-2-yl 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoate

InChI

InChI=1S/C24H21N3O4/c1-15(2)31-24(30)16-11-13-17(14-12-16)27-23(19-8-4-6-10-21(19)29)25-22(26-27)18-7-3-5-9-20(18)28/h3-15,28-29H,1-2H3

InChI-Schlüssel

VMMWFVQHXQVDKR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.